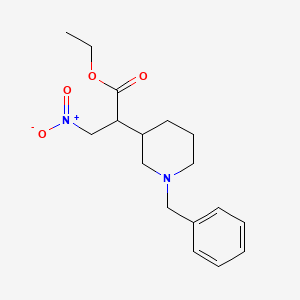

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester

Description

Structural characteristics and International Union of Pure and Applied Chemistry nomenclature

The structural architecture of this compound exhibits remarkable complexity, featuring multiple distinct functional domains that contribute to its chemical behavior and potential applications. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as ethyl 2-(1-benzylpiperidin-3-yl)-3-nitropropanoate, reflecting its hierarchical structural organization. The molecule's core framework consists of a six-membered piperidine ring, which represents one of the most prevalent heterocyclic structures in pharmaceutical chemistry, containing five methylene bridges and one amine bridge in its saturated ring system. The piperidine nucleus bears a benzyl substituent at the nitrogen atom, creating a benzyl-piperidine moiety that significantly influences the compound's three-dimensional conformation and electronic properties.

The propionate chain attached to the piperidine ring at the 3-position carries two critical functional groups: a nitro group (-NO₂) and an ethyl ester group (-COOEt). The presence of the nitro group introduces electron-withdrawing characteristics that substantially modify the electronic distribution throughout the molecule, while the ester functionality provides a site for potential chemical transformations. This combination of structural elements creates a molecule with a molecular weight of 320.38 grams per mole, positioning it within the medium molecular weight range typical of pharmaceutical intermediates and bioactive compounds.

The three-dimensional conformation of this compound is significantly influenced by the conformational preferences of the piperidine ring, which typically adopts a chair conformation similar to cyclohexane, and the spatial arrangement imposed by the benzyl substituent and the propionate side chain. The nitro group's planar geometry and strong electron-withdrawing nature create additional conformational constraints and electronic effects that influence the molecule's overall reactivity profile and potential biological interactions.

Historical context of piperidine-nitropropionate hybrids in organic chemistry

The development of piperidine-nitropropionate hybrid molecules represents a convergence of two historically significant areas of organic chemistry: piperidine synthesis and nitro compound chemistry. Piperidine itself was first isolated and characterized in 1850 by the Scottish chemist Thomas Anderson, and independently in 1852 by the French chemist Auguste Cahours, who derived it from the natural alkaloid piperine found in black pepper. This early discovery marked the beginning of systematic investigations into six-membered nitrogen-containing heterocycles, which would eventually become one of the most important classes of compounds in pharmaceutical chemistry.

The historical development of nitropropionic acid derivatives traces back to early investigations of naturally occurring nitro compounds. 3-Nitropropionic acid, the parent compound of the nitropropionate family, was first identified as a natural product produced by various fungi, particularly Aspergillus species. Research conducted in the 1940s and 1950s demonstrated that this compound could be isolated from fungal cultures and was found to be a potent biological agent with significant effects on cellular metabolism. The synthesis of nitropropionic acid derivatives became an important area of research, with various synthetic methodologies developed to access these compounds through different approaches including olefin addition reactions, esterification processes, and nucleophilic substitution reactions.

The convergence of piperidine and nitropropionate chemistry gained momentum in the latter half of the twentieth century as researchers began to explore hybrid molecules that combined the biological activity profiles of both structural motifs. Piperidine derivatives had already established themselves as crucial components in pharmaceutical development, with numerous naturally occurring alkaloids and synthetic drugs featuring this heterocyclic core. The addition of nitro-containing side chains to piperidine scaffolds represented an innovative approach to molecular design, potentially combining the central nervous system activity typical of piperidine-based compounds with the unique biochemical effects associated with nitro groups.

Significance in heterocyclic compound research

The significance of this compound within the broader context of heterocyclic compound research stems from its embodiment of several key principles that govern modern drug discovery and synthetic methodology development. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds and represent approximately 59% of United States Food and Drug Administration-approved pharmaceuticals containing nitrogen heterocycles. This compound exemplifies the sophisticated molecular architectures that have emerged from contemporary heterocyclic chemistry, incorporating multiple functional domains that can be independently modified to optimize biological activity or synthetic utility.

The compound's structural framework demonstrates the principle of privileged scaffolds in medicinal chemistry, where certain molecular frameworks appear repeatedly in bioactive compounds across different therapeutic areas. Piperidine-containing compounds represent one of the most important synthetic medicinal building blocks for drug construction, with their synthesis having become widespread in pharmaceutical research. The six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp³-hybridized state provides a conformationally flexible yet structurally defined framework that can accommodate various substituents while maintaining favorable pharmacological properties.

Research applications of this compound span multiple domains within heterocyclic chemistry. As described in commercial sources, the molecule serves primarily as an intermediate in the synthesis of various pharmacologically active compounds, with its benzyl-piperidine moiety and nitro group making it a valuable building block for developing compounds with potential neurological or psychiatric applications. The compound's structural features enable researchers to explore its derivatives for their ability to interact with biological targets such as enzymes or receptors in the central nervous system, while its ester group allows for further chemical modifications, enhancing its versatility in drug discovery processes.

The compound's position within the broader landscape of heterocyclic research is further emphasized by recent advances in piperidine synthesis methodology. Contemporary research has focused on developing efficient and cost-effective methods for synthesizing substituted piperidines, recognizing this as an important task in modern organic chemistry given the widespread applications of these compounds. Various synthetic approaches have been developed, including intramolecular cyclization reactions, metal-catalyzed processes, and multicomponent reaction sequences, all of which contribute to the accessibility of complex piperidine derivatives such as this compound.

Properties

IUPAC Name |

ethyl 2-(1-benzylpiperidin-3-yl)-3-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-23-17(20)16(13-19(21)22)15-9-6-10-18(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSPOQYRPVORNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C[N+](=O)[O-])C1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediates: N-Benzyl Glycine Ethyl Ester and 1-Benzyl-3-piperidone Hydrochloride

The synthesis of 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester typically begins with the preparation of intermediates such as N-benzyl glycine ethyl ester and 1-benzyl-3-piperidone hydrochloride, which form the core piperidine structure.

Step 1: Preparation of N-Benzyl Glycine Ethyl Ester

- Benzylamine is dissolved in an organic solvent (e.g., chloroform, toluene, benzene).

- 2-halogenated ethyl acetate (e.g., 2-chloroethyl acetate) is added along with an alkali (e.g., sodium carbonate, potassium carbonate) and a quaternary ammonium salt catalyst.

- The reaction proceeds to form N-benzyl glycine ethyl ester with high purity and controlled monoalkylation, minimizing dialkyl impurities.

Step 2: Synthesis of Intermediate III

- The N-benzyl glycine ethyl ester is dissolved in a second organic solvent.

- 4-halogenated ethyl butyrate (e.g., 4-chloro ethyl butyrate or 4-bromo ethyl butyrate) and alkali are added.

- This yields intermediate III through a substitution reaction.

Step 3: Cyclization to Intermediate II

- Intermediate III is reacted with alkali (e.g., sodium tert-butoxide, potassium tert-butoxide) under controlled pH (6-8).

- The reaction mixture is concentrated under reduced pressure, extracted with ethyl acetate, washed, dried, and concentrated again to obtain intermediate II.

Step 4: Formation of 1-Benzyl-3-piperidone Hydrochloride

- Intermediate II is reacted with acid (commonly hydrochloric acid).

- After reaction, rotary evaporation concentrates the solution.

- Crystallization is induced by adding a recrystallization solvent such as acetonitrile, ethyl acetate, or isopropanol to yield the 1-benzyl-3-piperidone hydrochloride product.

- Short synthetic steps.

- High purity of intermediates.

- High product yield.

- Low cost and simple operation.

- Suitable for industrial scale-up.

This synthetic route is well-documented in patent literature and forms the foundation for further modification to obtain the target compound.

Preparation of 3-Nitropropionic Acid Ethyl Ester

The nitro-propionic acid moiety is introduced via the preparation of 3-nitropropionic acid ethyl ester, which is synthesized through a multi-step process starting from acrylic acid.

-

- Acrylic acid undergoes Michael addition with hydrogen bromide to form 3-bromo-propionic acid as an intermediate.

-

- 3-bromo-propionic acid is esterified to form 3-bromo-propionic acid ethyl ester.

-

- The 3-bromo-propionic acid ethyl ester is reacted with sodium nitrite to substitute the bromide with a nitro group, yielding 3-nitropropionic acid ethyl ester.

-

- Hydrolysis of the ester group can be performed to obtain 3-nitropropionic acid if required.

- Uses readily available and inexpensive raw materials.

- Mild and controllable reaction conditions.

- High yield and operational simplicity.

- Suitable for industrial production.

This method avoids the use of highly toxic or expensive reagents and harsh conditions associated with other synthetic routes.

Final Assembly: Coupling of Piperidine Derivative with 3-Nitropropionic Acid Ethyl Ester

The final step involves the coupling of the prepared piperidine intermediate (e.g., 1-benzyl-3-piperidone or its derivatives) with the 3-nitropropionic acid ethyl ester to form the target compound this compound.

While detailed specific coupling conditions are less explicitly documented, the general approach involves:

- Activation of the nitropropionic acid ethyl ester moiety for nucleophilic substitution or condensation.

- Reaction with the piperidine nitrogen or carbon at the 3-position, depending on the intermediate structure.

- Use of appropriate solvents (e.g., DMSO, ethyl acetate) and bases or catalysts to facilitate the coupling.

- Purification by crystallization or chromatography.

Practical Considerations and Formulation Data

Solubility and Stock Solution Preparation:

- The compound has a molecular formula C17H24N2O4 and a molecular weight of approximately 316.39 g/mol.

- Stock solutions are typically prepared in DMSO and diluted with solvents such as PEG300, Tween 80, or corn oil for in vivo studies.

- Example preparation volumes for stock solutions at various concentrations:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Stock (mL) | 3.12 | 15.61 | 31.21 |

| 5 mM Stock (mL) | 0.62 | 3.12 | 6.24 |

| 10 mM Stock (mL) | 0.31 | 1.56 | 3.12 |

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of N-benzyl glycine ethyl ester | Benzylamine, 2-halogenated ethyl acetate, alkali, quaternary ammonium salt, organic solvent (chloroform/toluene) | High purity intermediate |

| 2 | Formation of intermediate III | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate, alkali, organic solvent | Intermediate III |

| 3 | Cyclization to intermediate II | Intermediate III, alkali (e.g., sodium tert-butoxide), pH 6-8, extraction, drying | Intermediate II |

| 4 | Formation of 1-benzyl-3-piperidone hydrochloride | Intermediate II, acid (HCl), recrystallization solvent (acetonitrile/ethyl acetate) | Piperidone hydrochloride product |

| 5 | Preparation of 3-nitropropionic acid ethyl ester | Acrylic acid, HBr, esterification, SN2 with sodium nitrite | Nitropropionic acid ethyl ester |

| 6 | Coupling to form final compound | Piperidine intermediate + 3-nitropropionic acid ethyl ester, suitable solvent and catalyst | Target compound |

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Alkyl halides or other electrophiles can be used in the presence of a base.

Major Products

Oxidation: Conversion to 2-(1-Benzyl-piperidin-3-yl)-3-amino-propionic acid ethyl ester.

Reduction: Formation of 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyl-piperidine moiety may also interact with neurotransmitter receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Solubility: Requires solvent optimization (e.g., dimethyl sulfoxide or ethanol) for stock solutions. Heating to 37°C and sonication are recommended to enhance solubility.

- Storage : Stable at room temperature (RT) when sealed and protected from moisture. Stock solutions stored at -80°C or -20°C have shelf lives of 6 months and 1 month, respectively.

- Purity : >98.00% (GLPBIO, ).

Comparison with Similar Compounds

The structural and functional attributes of 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester can be contextualized against analogs sharing the benzyl-piperidine scaffold or ester functionalities. Below is a comparative analysis based on available

Structural Analogs and Derivatives

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

Nitro Group vs. Amino Group

The nitro group (-NO₂) in the target compound is a strong electron-withdrawing group, which contrasts with amino (-NH₂) or carbamate groups in analogs (Table 1). This difference influences:

Ester Variations

- Ethyl Ester vs. Carbamate : The ethyl ester in the target compound offers hydrolytic liability, whereas carbamate groups (e.g., in ) provide enhanced metabolic stability .

Research Implications and Hypotheses

- The nitro group could enhance electrophilic character, making the compound a candidate for covalent inhibitor design.

- Solubility limitations () may necessitate prodrug strategies, unlike more polar amino derivatives ().

- Piperidine ring substitutions (e.g., 3-position vs. 2-position) could be explored for structure-activity relationship (SAR) studies in neurological or antimicrobial targets .

Biological Activity

2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester, also referred to as ethyl 2-(1-benzylpiperidin-3-yl)-3-nitropropanoate, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential neuroprotective properties and interaction with neurotransmitter systems. This article provides an overview of its biological activity, including research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.38 g/mol

- Structural Features : Contains a piperidine ring substituted with a benzyl group and a nitro group.

The unique structural composition contributes to its biological activities, particularly in the central nervous system (CNS) where it may influence neurotransmitter receptors and exhibit antioxidant properties .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. The compound's interactions with various receptors in the CNS suggest it could play a role in protecting neuronal cells from damage.

In particular, studies have shown that similar compounds, like 3-nitropropionic acid (3-NPA), are known to induce neurotoxicity; however, derivatives like the one discussed may counteract such effects by acting as inhibitors or modulators of excitotoxic pathways .

Antioxidant Properties

The presence of the nitro group in the compound's structure is hypothesized to contribute to its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. Preliminary findings suggest that this compound may enhance cellular resistance against oxidative damage.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Benzyl group, nitro group | Potential neuroprotective properties |

| N-Benzyl-piperidine | Benzyl substitution | No nitro group; different biological activity |

| 3-Nitropropionic Acid | Nitro group only | Simpler structure; lacks piperidine |

| Ethyl 2-(piperidin-3-yl)-3-nitropropanoate | Piperidine without benzyl substitution | Similar functional group but different activity |

This table illustrates how variations in structure can significantly influence biological activity, emphasizing the importance of specific functional groups like the benzyl and nitro moieties in enhancing neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Neuroprotection Against 3-NPA : A study demonstrated that related compounds could mitigate the neurotoxic effects induced by 3-NPA in vitro, suggesting that modifications to the piperidine structure enhance protective mechanisms against excitotoxicity .

- Binding Affinity Studies : Research on structurally similar benzyl-piperidines has shown promising results regarding their binding potency to chemokine receptors, indicating potential therapeutic applications in inflammatory conditions .

Q & A

Q. Basic

- Solubility : Moderately soluble in chloroform, DMSO, and ethyl acetate; poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.

- Stability : Hydrolytically sensitive—store under inert gas (N₂/Ar) at -20°C. Avoid prolonged exposure to light due to nitro group photoreactivity .

How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Q. Advanced

- Core Modifications : Introduce substituents at the benzyl (e.g., halides, methoxy) or nitropropionate positions to assess electronic effects.

- Piperidine Ring Alterations : Compare with spiro-piperidinyl analogs, which show enhanced antimicrobial activity in related compounds .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like bacterial enzymes or neurotransmitter receptors .

What is the compound’s role in medicinal chemistry, particularly in enzyme or receptor modulation?

Advanced

The benzyl-piperidine scaffold is common in CNS-targeting agents (e.g., acetylcholinesterase inhibitors). The nitro group may act as a hydrogen-bond acceptor or redox-active moiety. Experimental approaches:

- Enzyme Assays : Measure IC₅₀ against cholinesterases or monoamine oxidases.

- Receptor Binding : Radioligand displacement assays (e.g., for σ or opioid receptors) .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential nitro group toxicity.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

How can computational modeling enhance understanding of its pharmacokinetic properties?

Q. Advanced

- ADMET Prediction : Tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

What methods validate the compound’s purity for pharmacological studies?

Q. Advanced

- HPLC-PDA : Purity >98% with UV detection at 254 nm (aromatic absorption).

- Elemental Analysis : Confirm C, H, N content within 0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.